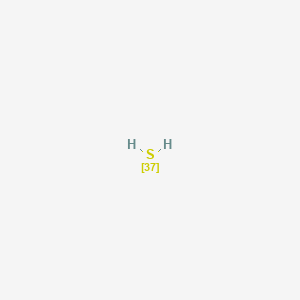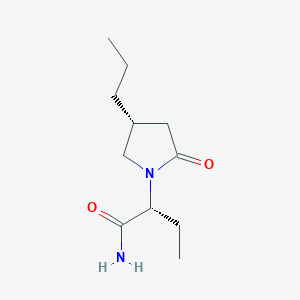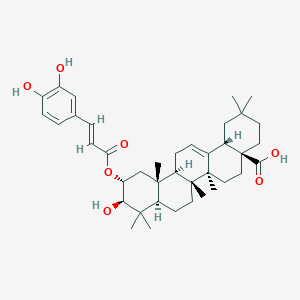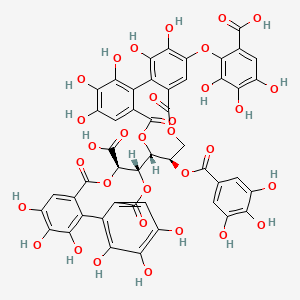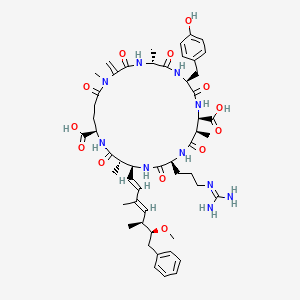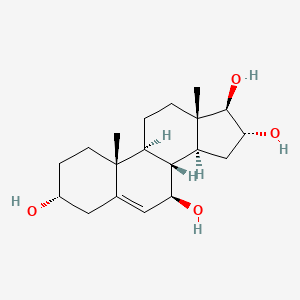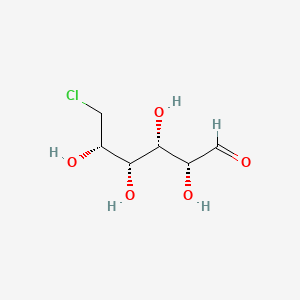
6-Chloro-6-deoxy-D-glucose
説明
6-Chloro-6-deoxy-D-glucose is a glucose mimic with remarkable pharmacological attributes. It finds utility within positron emission tomography (PET) analyses, warranting its potential potency as a radiopharmaceutical agent . It is known for its unparalleled affinity towards malignant cells, substantially facilitating the research of neoplastic metabolic patterns .
Synthesis Analysis
The synthesis of 6-Chloro-6-deoxy-D-glucose involves the use of C6-modified glycosyl 1-phosphates, incorporating 6-amino, 6-chloro, and 6-sulfhydryl groups. This is followed by their evaluation as substrates for enzymatic pyrophosphorylative coupling . The development of this methodology enables access to GDP 6-chloro-6-deoxy-D-mannose and its evaluation against GDP-mannose dehydrogenase .Molecular Structure Analysis
The molecular formula of 6-Chloro-6-deoxy-D-glucose is C6H11ClO5 . It is a structural homolog of D-glucose and lacks the hydroxyl group at the carbon 6 position .Chemical Reactions Analysis
6-Chloro-6-deoxy-D-glucose undergoes various chemical reactions. For instance, it is used in the synthesis of C6-modified mannose 1-phosphates, which are then evaluated as substrates for enzymatic pyrophosphorylative coupling .Physical And Chemical Properties Analysis
The molecular weight of 6-Chloro-6-deoxy-D-glucose is 198.60 . It is a stable analog of D-glucose and lacks the hydroxyl group at the carbon 6 position .特性
IUPAC Name |
(2R,3S,4S,5S)-6-chloro-2,3,4,5-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2/t3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVNVPHMOCWHHO-JGWLITMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-6-deoxy-D-glucose | |
CAS RN |
40656-44-8 | |
| Record name | 6-Chloro-6-deoxy-D-glucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40656-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-6-deoxyglucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040656448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-CHLORO-6-DEOXYDEXTROSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD7962C6LE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-Chloro-6-deoxy-D-glucose affect sugar transport?
A: 6-Chloro-6-deoxy-D-glucose acts as a competitive inhibitor of glucose transport across cell membranes. Studies show that it interferes with sugar transport both in vivo and in vitro by competing with glucose for binding sites on glucose transporters located on the basolateral membrane of cells. [, ] Specifically, it has been found to affect sugar transport across the epithelium of the rat caput epididymidis, suggesting a potential role in male antifertility. []
Q2: Are there structural differences between 6-Chloro-6-deoxy-D-glucose and glucose that explain these effects?
A: Yes, the chlorine atom at the C-6 position in 6-Chloro-6-deoxy-D-glucose distinguishes it from D-glucose. This difference is crucial for its inhibitory activity. Research utilizing Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy demonstrated that chlorination on the exocyclic carbon of the glucopyranose ring, as seen in 6-Chloro-6-deoxy-D-glucose, leads to a significant downfield shift in the chemical shift of the substituted carbon (approximately -17 ppm) and a smaller downfield shift in the adjacent carbon (approximately -1.2 ppm). [] This structural modification likely disrupts its binding affinity to glucose transporters, explaining its inhibitory effect on sugar transport. []
Q3: Has 6-Chloro-6-deoxy-D-glucose been studied in any specific bacterial systems?
A: Yes, research has focused on the effects of 6-Chloro-6-deoxy-D-glucose on Agrobacterium radiobacter. This bacterium utilizes periplasmic glucose-binding proteins (GBP1 and GBP2) for glucose transport and succinoglucan production. Studies showed that 6-Chloro-6-deoxy-D-glucose effectively inhibits glucose uptake by competing with glucose for binding to GBP1 and GBP2. [, ] This inhibition ultimately impacts the bacterium's ability to produce succinoglucan, highlighting the compound's influence on bacterial metabolism. []
Q4: What are the implications of 6-Chloro-6-deoxy-D-glucose's impact on sugar transport for potential applications?
A: The inhibitory effect of 6-Chloro-6-deoxy-D-glucose on sugar transport presents opportunities for various applications. Firstly, its role in disrupting glucose uptake in specific tissues, such as the rat caput epididymidis, suggests potential as a male antifertility agent. [] Secondly, its ability to inhibit bacterial glucose uptake and subsequently affect metabolic processes like succinoglucan production in Agrobacterium radiobacter opens avenues for exploring its antimicrobial properties. [, ] Further research is needed to fully elucidate its mechanism of action, potential side effects, and long-term consequences to realize its therapeutic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



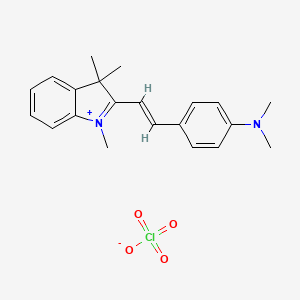

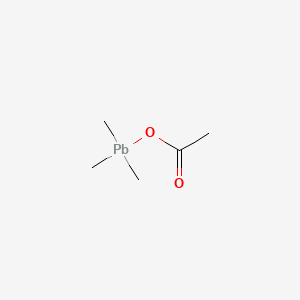
![5-[2-(4-chlorophenyl)-4-methyl-5-thiazolyl]-3-(3-fluorophenyl)-5-methyl-4H-isoxazole](/img/structure/B1257574.png)
![[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1257575.png)


